molecular formula C21H21N3O5 B5686476 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide

2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide

Cat. No. B5686476
M. Wt: 395.4 g/mol
InChI Key: NOUCFSIKISJILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DMPOPA and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of DMPOPA is not fully understood. However, it has been suggested that DMPOPA may act by inhibiting certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). Inhibition of these enzymes can lead to the suppression of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
DMPOPA has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. DMPOPA has also been found to have antifungal activity against various fungal strains.

Advantages and Limitations for Lab Experiments

DMPOPA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in sufficient quantities for research purposes. DMPOPA also has a broad range of biological activities, making it a useful tool for studying various diseases and biological processes. However, DMPOPA also has limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not well characterized.

Future Directions

There are several future directions for DMPOPA research. One area of interest is the development of DMPOPA derivatives with improved biological activities and reduced toxicity. Another area of interest is the study of DMPOPA in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of DMPOPA and its potential applications in scientific research.

Synthesis Methods

DMPOPA can be synthesized using various methods. One of the most common methods is the reaction of 2-amino-3-(3,4-dimethoxyphenyl)pyridazine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain DMPOPA.

Scientific Research Applications

DMPOPA has been studied for its potential applications in scientific research. It has been found to have various biological activities, including anticancer, anti-inflammatory, and antifungal properties. DMPOPA has also been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-27-17-7-5-4-6-16(17)22-20(25)13-24-21(26)11-9-15(23-24)14-8-10-18(28-2)19(12-14)29-3/h4-12H,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUCFSIKISJILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)acetamide

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